3,8-Bis(phenylethynyl)-1,10-phenanthroline 3,8-Bis(phenylethynyl)-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 168003-69-8
VCID: VC13805279
InChI: InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H
SMILES: C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5
Molecular Formula: C28H16N2
Molecular Weight: 380.4 g/mol

3,8-Bis(phenylethynyl)-1,10-phenanthroline

CAS No.: 168003-69-8

Cat. No.: VC13805279

Molecular Formula: C28H16N2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

3,8-Bis(phenylethynyl)-1,10-phenanthroline - 168003-69-8

Specification

CAS No. 168003-69-8
Molecular Formula C28H16N2
Molecular Weight 380.4 g/mol
IUPAC Name 3,8-bis(2-phenylethynyl)-1,10-phenanthroline
Standard InChI InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H
Standard InChI Key MHEPBSUIVOVLKV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5

Introduction

Structural and Chemical Characteristics of 3,8-Bis(phenylethynyl)-1,10-phenanthroline

Molecular Architecture

The compound features a 1,10-phenanthroline backbone, a planar heteroaromatic system with two nitrogen atoms at the 1 and 10 positions, which serve as coordination sites for metal ions. The 3 and 8 positions are substituted with phenylethynyl groups (–C≡C–C6H5), introducing rigidity and extended conjugation. This structural modification enhances the molecule’s ability to act as a bridging ligand in polynuclear complexes while improving its solubility in organic solvents .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC28H16N2
Molecular Weight (g/mol)380.45
Coordination SitesN1, N10 (phenanthroline core)
SolubilityModerate in THF, CH2Cl2

Synthetic Methodologies

Suzuki-Miyaura Coupling Route

In contrast, the Suzuki-Miyaura reaction, which employs aryl boronic acids or esters, offers superior control over polymerization. A modified protocol was developed using 3,8-dibromo-1,10-phenanthroline and a preformed alkynyl borate complex. The alkynyl anion of phenylacetylene was generated using (Me3Si)2NLi, followed by activation with B-methoxy-9-BBN to form a stable borate intermediate. Subsequent coupling with the dibromophenanthroline in the presence of Pd(PPh3)2Cl2 yielded the target compound in 74% yield . This method avoids copper catalysts, thereby suppressing undesired side reactions .

Table 2: Comparison of Synthetic Routes

ParameterSonogashira RouteSuzuki-Miyaura Route
Catalyst SystemPd/CuPd/B-methoxy-9-BBN
Yield (%)<5 (polymerization)74
Key AdvantageSimplicityAvoids polymerization
LimitationCopper-induced side reactionsRequires specialized reagents

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of 3,8-bis(phenylethynyl)-1,10-phenanthroline in CDCl3 reveal distinct aromatic proton environments. The phenanthroline core protons resonate as a multiplet at δ 7.8–8.9 ppm, while the phenylethynyl protons appear as a singlet at δ 3.2–3.5 ppm . 13C NMR confirms the sp-hybridized carbons of the ethynyl groups at δ 85–95 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 380.45 (calculated for C28H16N2+), consistent with its molecular formula . Fragmentation patterns indicate cleavage of the ethynyl groups, yielding peaks at m/z 228.07 (phenanthroline core) and 152.04 (phenylethynyl fragment) .

Applications in Coordination Chemistry and Materials Science

Transition Metal Complexes

The compound’s nitrogen atoms coordinate to transition metals such as Ru(II), Cu(I), and Fe(II), forming stable complexes with tunable redox properties. For instance, Ru(II) complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, making them candidates for photovoltaic applications .

Supramolecular Architectures

The phenylethynyl groups enable π-stacking interactions, facilitating the self-assembly of one-dimensional coordination polymers. These materials exhibit enhanced electrical conductivity and are explored as molecular wires in nanoelectronics .

Optoelectronic Devices

Incorporating 3,8-bis(phenylethynyl)-1,10-phenanthroline into organic light-emitting diodes (OLEDs) improves electron transport due to its extended conjugation. Preliminary studies report external quantum efficiencies (EQE) of 12–15% in prototype devices .

Challenges and Future Directions

While the Suzuki-Miyaura route mitigates polymerization, the requirement for air-sensitive reagents like B-methoxy-9-BBN complicates large-scale synthesis. Future research should explore earth-abundant catalysts or photocatalytic methods to improve sustainability. Additionally, computational studies predicting the compound’s electronic structure could guide the design of next-generation materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator